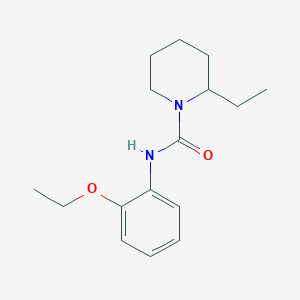![molecular formula C20H22F2N2O B5301294 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine, also known as JNJ-40411813, is a novel compound that has been recently discovered and synthesized. It is a potent and selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of several neurological and psychiatric disorders.
作用機序
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine reduces the release of dopamine in this pathway, thereby modulating the reward and motivation circuits. This mechanism of action is thought to underlie the potential therapeutic effects of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the release of dopamine in the mesolimbic pathway, as well as to modulate the activity of other neurotransmitters, such as glutamate and GABA. 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has also been shown to improve behavioral outcomes in animal models of Parkinson's disease, schizophrenia, drug addiction, and depression, suggesting its potential therapeutic efficacy in these disorders.
実験室実験の利点と制限
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous solutions and its relatively low yield in the synthesis method.
将来の方向性
There are several future directions for the research and development of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine. One potential direction is to further explore its therapeutic potential in animal models of neurological and psychiatric disorders, as well as to investigate its safety and efficacy in clinical trials. Another direction is to optimize the synthesis method of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine to improve its yield and scalability. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine and to identify potential drug-drug interactions and side effects.
合成法
The synthesis method of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine involves several steps, including the preparation of the precursor molecule, the coupling of the pyridine ring, and the final deprotection of the piperidine nitrogen. The precursor molecule is prepared by reacting 2,6-difluorophenylacetic acid with 1-methylpiperazine in the presence of a coupling reagent. The resulting intermediate is then coupled with 2-bromo-3-(2-oxoethyl)pyridine using a palladium-catalyzed cross-coupling reaction. The final deprotection of the piperidine nitrogen is achieved by treating the intermediate with trifluoroacetic acid. The overall yield of the synthesis method is around 20%.
科学的研究の応用
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, drug addiction, and depression. The dopamine D3 receptor is known to play a crucial role in the regulation of reward, motivation, and mood, making it an attractive target for drug development. 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has shown promising results in preclinical studies, demonstrating its ability to modulate dopamine signaling and improve behavioral outcomes in animal models of these disorders.
特性
IUPAC Name |
1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O/c21-18-6-1-7-19(22)17(18)9-8-15-5-3-11-24(14-15)20(25)12-16-4-2-10-23-13-16/h1-2,4,6-7,10,13,15H,3,5,8-9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLAEMGZZVZXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{3-[2-(2,6-Difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-allyl-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5301244.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)
![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)


